1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene is an organic compound with a complex structure, featuring a benzene ring substituted with bromopropyl, chloro, and ethoxy groups
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene typically involves multi-step organic reactions. One common method includes the bromination of 3-propyl-5-chloro-2-ethoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted derivatives.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Scientific Research Applications
1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific receptors or enzymes in the body.
Material Science: It is utilized in the preparation of advanced materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of their function. The chloro and ethoxy groups may influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene can be compared with similar compounds such as:
1-(3-Bromopropyl)-2-ethoxybenzene: Lacks the chloro group, which may result in different reactivity and biological activity.
1-(3-Bromopropyl)-5-chloro-2-methoxybenzene: The methoxy group instead of the ethoxy group can alter the compound’s solubility and reactivity.
1-(3-Chloropropyl)-5-chloro-2-ethoxybenzene: The presence of a chlorine atom instead of bromine can affect the compound’s reactivity in nucleophilic substitution reactions.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Biological Activity
1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the synthesis, biological mechanisms, and various activities associated with this compound, supported by data tables and relevant research findings.
The synthesis of this compound typically involves bromination and chlorination reactions, which introduce the bromopropyl and chloro groups onto the benzene ring. The ethoxy group enhances the compound’s lipophilicity, potentially affecting its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds. For instance, derivatives of similar structures have shown significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 3.41 to 12.23 µM . Although specific data for this compound is limited, its structural analogs suggest potential efficacy against bacterial pathogens.
Anticancer Activity
Compounds with similar functional groups have been investigated for their anticancer properties. For example, some brominated compounds have demonstrated the ability to induce apoptosis in cancer cells by inhibiting specific pathways involved in cell survival . This mechanism may also be applicable to this compound, warranting further investigation into its anticancer potential.
Enzyme Inhibition Studies
The compound’s interaction with enzymes such as succinate dehydrogenase has been explored in related studies. These interactions can lead to significant alterations in metabolic pathways, potentially contributing to its biological effects .
Case Studies and Research Findings
Several studies have focused on the biological activities of halogenated compounds similar to this compound:
Properties
Molecular Formula |
C11H14BrClO |
---|---|
Molecular Weight |
277.58 g/mol |
IUPAC Name |
2-(3-bromopropyl)-4-chloro-1-ethoxybenzene |
InChI |
InChI=1S/C11H14BrClO/c1-2-14-11-6-5-10(13)8-9(11)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
JCVPTFRDTAKPIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.